molecular formula C18H26N6O3 B4307085 1-[4-(1-adamantyl)piperazino]-2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-ethanone

1-[4-(1-adamantyl)piperazino]-2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-ethanone

Cat. No.: B4307085
M. Wt: 374.4 g/mol
InChI Key: UNXPFBZFALHGCA-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine is a complex organic compound that features a unique combination of adamantane, piperazine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-adamantyl)piperazino]-2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-ethanone typically involves multiple steps:

    Formation of the Adamantyl Derivative: The adamantane moiety is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Piperazine Coupling: The functionalized adamantane is then reacted with piperazine under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.

    Triazole Introduction: The triazole ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a triazole precursor, such as 3-nitro-1H-1,2,4-triazole, under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products:

    Reduction of Nitro Group: 1-(1-adamantyl)-4-[(3-amino-1H-1,2,4-triazol-1-yl)acetyl]piperazine.

    Substitution Reactions: Various substituted piperazine derivatives.

    Hydrolysis Products: 1-(1-adamantyl)-4-(1H-1,2,4-triazol-1-yl)acetylpiperazine and acetic acid.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may exhibit biological activity against various targets.

    Materials Science: The compound’s rigid adamantane core and functional groups make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Chemical Biology: It can be used as a probe to study biological processes involving piperazine and triazole derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(1-adamantyl)piperazino]-2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s lipophilicity, aiding in membrane permeability, while the triazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

    1-(1-Adamantyl)-3-isopropylurea: Another adamantane derivative with potential medicinal applications.

    2-(3-(1-methylcyclopropyl)-1-adamantyl)-1H-isoindole-1,3(2H)-dione: A compound with a similar adamantane core but different functional groups.

Uniqueness: 1-(1-Adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine is unique due to the combination of its adamantane, piperazine, and triazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-(3-nitro-1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c25-16(11-23-12-19-17(20-23)24(26)27)21-1-3-22(4-2-21)18-8-13-5-14(9-18)7-15(6-13)10-18/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXPFBZFALHGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C=NC(=N2)[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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